6-(Chloromethyl)uracil

Catalog No.
S569356
CAS No.
18592-13-7
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)uracil

CAS Number

18592-13-7

Product Name

6-(Chloromethyl)uracil

IUPAC Name

6-(chloromethyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)

InChI Key

VCFXBAPEXBTNEA-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)CCl

Synonyms

4-(chloromethyl)uracil, 4-chloromethyluracil

Canonical SMILES

C1=C(NC(=O)NC1=O)CCl

The exact mass of the compound 6-(Chloromethyl)uracil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-(Chloromethyl)uracil, CAS 18592-13-7, is a functionalized pyrimidine derivative serving as a critical electrophilic building block in medicinal and organic chemistry. Its primary role is as a precursor for introducing the uracil-6-methyl moiety via nucleophilic substitution reactions. This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, including thymidine phosphorylase inhibitors like Tipiracil, which is used in combination therapies for cancer treatment. [REFS-1, REFS-2]

Substituting 6-(Chloromethyl)uracil with analogs like 6-(bromomethyl)uracil is not a direct replacement and requires significant process re-validation. The carbon-halogen bond strength (C-Cl > C-Br) dictates reactivity, stability, and shelf-life; the more reactive bromo-analog may offer faster reaction kinetics but often at the cost of increased side-product formation and lower thermal stability. [1]. Using a positional isomer, such as a 5-substituted uracil, would lead to fundamentally different molecular structures and biological activities, making it an entirely different starting material for targeted synthesis. [2]. Therefore, process parameters and product outcomes are specific to the choice of the 6-chloromethyl isomer.

Precursor Suitability: High-Yield Conversion Demonstrates Advantage Over In-House Synthesis

Procuring 6-(chloromethyl)uracil directly can be more efficient than performing the halogenation in-house from its common precursor, 6-(hydroxymethyl)uracil. A documented synthesis using thionyl chloride converts 6-(hydroxymethyl)uracil to the target compound in a 90.8% yield, establishing a high benchmark for this critical conversion step.

Evidence DimensionSynthetic Yield from Precursor
Target Compound Data90.8% Yield
Comparator Or Baseline6-(Hydroxymethyl)uracil (Starting Material)
Quantified DifferenceN/A (Conversion Yield)
ConditionsChlorination with thionyl chloride (SOCl2) and a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane, refluxed for 2 hours.

This high-yield data provides a clear economic and process-efficiency justification for purchasing the pre-chlorinated intermediate versus allocating resources for in-house synthesis.

Purity & Reproducibility: Synthesis Route Directly Impacts Final Purity and Downstream Processability

The quality of 6-(chloromethyl)uracil is highly dependent on the manufacturing process, directly impacting its suitability for GMP applications. A comparative example in patent literature highlights that an older synthesis route using 6N hydrochloric acid results in a product with only 85% purity and a 60% yield. [1]. This process generates the byproduct 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione, which is described as 'almost impossible' to purify using standard industrial methods like crystallization. In contrast, an improved process using aqueous sulfuric acid avoids this specific impurity, enabling a high-purity final product. [1]

Evidence DimensionProduct Purity & Yield
Target Compound DataHigh Purity (via H2SO4 route)
Comparator Or Baseline85% Purity, 60% Yield (via HCl route)
Quantified DifferenceAvoidance of critical, hard-to-remove impurity.
ConditionsComparison of final hydrolysis step in multi-step synthesis: aqueous sulfuric acid vs. aqueous hydrochloric acid.

This demonstrates that not all 6-(chloromethyl)uracil is equal; procuring material made via a suboptimal route can introduce critical impurities that jeopardize subsequent synthetic steps and regulatory compliance.

Process Compatibility: Enhanced Stability Profile Compared to Bromo- and Iodo- Analogs

The C-Cl bond in 6-(chloromethyl)uracil provides a balance of reactivity and stability, making it a robust intermediate for many standard nucleophilic substitution reactions. In contrast, its more reactive analog, 6-(bromomethyl)uracil, is specifically selected for applications that require a weaker C-X bond, such as radical cyclizations where the C-Br bond is intentionally cleaved to initiate the reaction. [1]. This implies that for general-purpose alkylations where stability during storage or under thermal stress is critical, 6-(chloromethyl)uracil offers a more reliable and process-tolerant profile, minimizing potential degradation or side-reactions associated with more labile halides.

Evidence DimensionChemical Reactivity / Application Suitability
Target Compound DataSuited for standard nucleophilic substitutions; more stable C-Cl bond.
Comparator Or Baseline6-(Bromomethyl)uracil, which is preferred for radical reactions due to its weaker, more easily cleaved C-Br bond.
Quantified DifferenceQualitative difference in suitability for different reaction classes (nucleophilic substitution vs. radical initiation).
ConditionsGeneral synthetic chemistry principles and specific application in radical cyclization.

Choosing 6-(chloromethyl)uracil can lead to more predictable and reproducible outcomes in large-scale or heated reactions where the higher stability of the C-Cl bond prevents unwanted decomposition.

Synthesis of Thymidine Phosphorylase Inhibitors (e.g., Tipiracil)

As a key, validated intermediate for Tipiracil, high-purity 6-(chloromethyl)uracil is essential. The evidence showing that suboptimal synthesis routes create difficult-to-remove impurities underscores the need for a well-characterized precursor to ensure final API quality and batch-to-batch consistency in regulated pharmaceutical manufacturing. [1]

Development of Novel Acyclic Nucleoside Antivirals and Anticancer Agents

This compound serves as a foundational building block for libraries of acyclic nucleosides. Its controlled reactivity and stability make it suitable for predictable alkylation of various side-chains, enabling the systematic exploration of structure-activity relationships for potential antiviral or anticancer drug candidates. [2]

Robust Process Scale-Up for Uracil-Based Heterocycles

For multi-step syntheses requiring heating or extended reaction times, the superior stability of the chloromethyl group compared to more reactive halides is a distinct advantage. This makes 6-(chloromethyl)uracil the appropriate choice for developing scalable, reproducible industrial processes where minimizing byproduct formation from precursor degradation is critical. [3]

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18592-13-7

Wikipedia

6-(Chloromethyl)uracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-: INACTIVE

Dates

Last modified: 08-15-2023
Chung et al. Impact of linker strain and flexibility in the design of a fragment-based inhibitor Nature Chemical Biology, doi: 10.1038/nchembio.163, published online 26 April 2009 http://www.nature.com/naturechemicalbiology
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

Explore Compound Types